7-ethyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
7-ethyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the class of xanthine derivatives. This compound is structurally related to caffeine and theobromine, which are naturally occurring xanthines. It is known for its stimulant properties and has been studied for various pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of theobromine or caffeine derivatives. One common method includes the following steps:
Alkylation of Theobromine: Theobromine is reacted with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group at the 7-position.
Dimethylation: The intermediate product is then subjected to dimethylation using methyl iodide and a base to introduce methyl groups at the 1 and 3 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkylamines or halides are employed under basic conditions.
Major Products
Oxidation: N-oxides of the compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a model compound in studies of purine chemistry and synthesis.
Biology: Investigated for its effects on cellular metabolism and enzyme inhibition.
Medicine: Explored for its potential as a central nervous system stimulant and bronchodilator.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in enhanced neurotransmitter release and bronchodilation. The molecular targets include phosphodiesterase isoforms and adenosine receptors, which play a role in its stimulant and bronchodilator effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-dimethylxanthine, found in chocolate.
Theophylline: 1,3-dimethylxanthine, used as a bronchodilator.
Uniqueness
7-ethyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the ethyl and propylamino groups, which confer distinct pharmacological properties compared to other xanthine derivatives. These structural modifications result in differences in potency, duration of action, and specificity for molecular targets.
Properties
IUPAC Name |
7-ethyl-1,3-dimethyl-8-(propylamino)purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-5-7-13-11-14-9-8(17(11)6-2)10(18)16(4)12(19)15(9)3/h5-7H2,1-4H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEQHZBYLHVOPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC)C(=O)N(C(=O)N2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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